

# A Comprehensive Spectroscopic Guide to 3-Butoxyaniline

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## Compound of Interest

Compound Name: 3-butoxyaniline

Cat. No.: B1281059

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This technical guide provides a detailed overview of the expected spectroscopic data for **3-butoxyaniline**, a key intermediate in various chemical syntheses. Due to the limited availability of published experimental spectra for **3-butoxyaniline**, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-butoxyaniline** in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-butoxyaniline**.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **3-Butoxyaniline**

Solvent:  $\text{CDCl}_3$ , Reference: TMS ( $\delta$  0.00 ppm)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity                | Integration | Assignment   |
|----------------------------------|-----------------------------|-------------|--|
| ~7.10                            | t, $J \approx 8.0$ Hz       | 1H          | Ar-H (C5)  |
| ~6.40                            | dd, $J \approx 8.0, 2.0$ Hz | 1H          | Ar-H (C6)  |
| ~6.35                            | t, $J \approx 2.0$ Hz       | 1H          | Ar-H (C2)  |
| ~6.30                            | dd, $J \approx 8.0, 2.0$ Hz | 1H          | Ar-H (C4)  |
| ~3.95                            | t, $J \approx 6.5$ Hz       | 2H          | O-CH <sub>2</sub> -                                |
| ~3.60 (broad s)                  | s                           | 2H          | -NH <sub>2</sub>                                   |
| ~1.75                            | quint, $J \approx 7.0$ Hz   | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| ~1.50                            | sext, $J \approx 7.5$ Hz    | 2H          | -CH <sub>2</sub> -CH <sub>3</sub>                  |
| ~0.98                            | t, $J \approx 7.5$ Hz       | 3H          | -CH <sub>3</sub>                                   |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3-Butoxyaniline**Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.00 ppm)

| Chemical Shift ( $\delta$ , ppm) | Assignment   |
|----------------------------------|--|
| ~160.0                           | C3 (Ar-C-O)  |
| ~148.0                           | C1 (Ar-C-NH <sub>2</sub> )                         |
| ~130.5                           | C5 (Ar-CH)   |
| ~108.0                           | C4 (Ar-CH)   |
| ~105.5                           | C6 (Ar-CH)   |
| ~101.0                           | C2 (Ar-CH)   |
| ~68.0                            | O-CH <sub>2</sub> -                                |
| ~31.5                            | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| ~19.5                            | -CH <sub>2</sub> -CH <sub>3</sub>                  |
| ~14.0                            | -CH <sub>3</sub>                                   |

Table 3: Predicted Infrared (IR) Absorption Data for **3-Butoxyaniline**

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment  |
|--------------------------------|------------------|---|
| 3450 - 3350                    | Medium, Sharp    | N-H asymmetric and symmetric stretching (primary amine) |
| 3050 - 3010                    | Medium           | Aromatic C-H stretching                                 |
| 2960 - 2850                    | Strong           | Aliphatic C-H stretching                                |
| 1620 - 1580                    | Strong           | N-H bending (scissoring)                                |
| 1600 - 1450                    | Medium to Strong | Aromatic C=C stretching                                 |
| 1250 - 1200                    | Strong           | Aryl C-O stretching (asymmetric)                        |
| 1050 - 1000                    | Strong           | Aryl C-O stretching (symmetric)                         |
| 850 - 750                      | Strong           | Aromatic C-H out-of-plane bending                       |

Table 4: Predicted Mass Spectrometry (MS) Data for **3-Butoxyaniline**

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

| m/z | Interpretation  |
|-----|---|
| 165 | [M] <sup>+</sup> (Molecular Ion)  |
| 109 | [M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of butene via McLafferty rearrangement) |
| 93  | [M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of butoxy radical)                     |
| 77  | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)                                   |

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **3-butoxyaniline**.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR
  - Sample Preparation: Dissolve 5-10 mg of purified **3-butoxyaniline** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
  - Instrumentation: Utilize a 300-600 MHz NMR spectrometer.
  - $^1\text{H}$  NMR Parameters:
    - Pulse Sequence: Standard single pulse.
    - Number of Scans: 16-64, depending on sample concentration.
    - Relaxation Delay: 1-5 seconds.
    - Spectral Width: -2 to 12 ppm.
  - $^{13}\text{C}$  NMR Parameters:
    - Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).
    - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
    - Relaxation Delay: 2 seconds.
    - Spectral Width: 0 to 200 ppm.
  - Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## 2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Attenuated Total Reflectance (ATR) Method (for liquid sample):
  - Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400  $\text{cm}^{-1}$ ) and resolution (e.g., 4  $\text{cm}^{-1}$ ).
  - Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
  - Sample Application: Place a small drop of **3-butoxyaniline** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

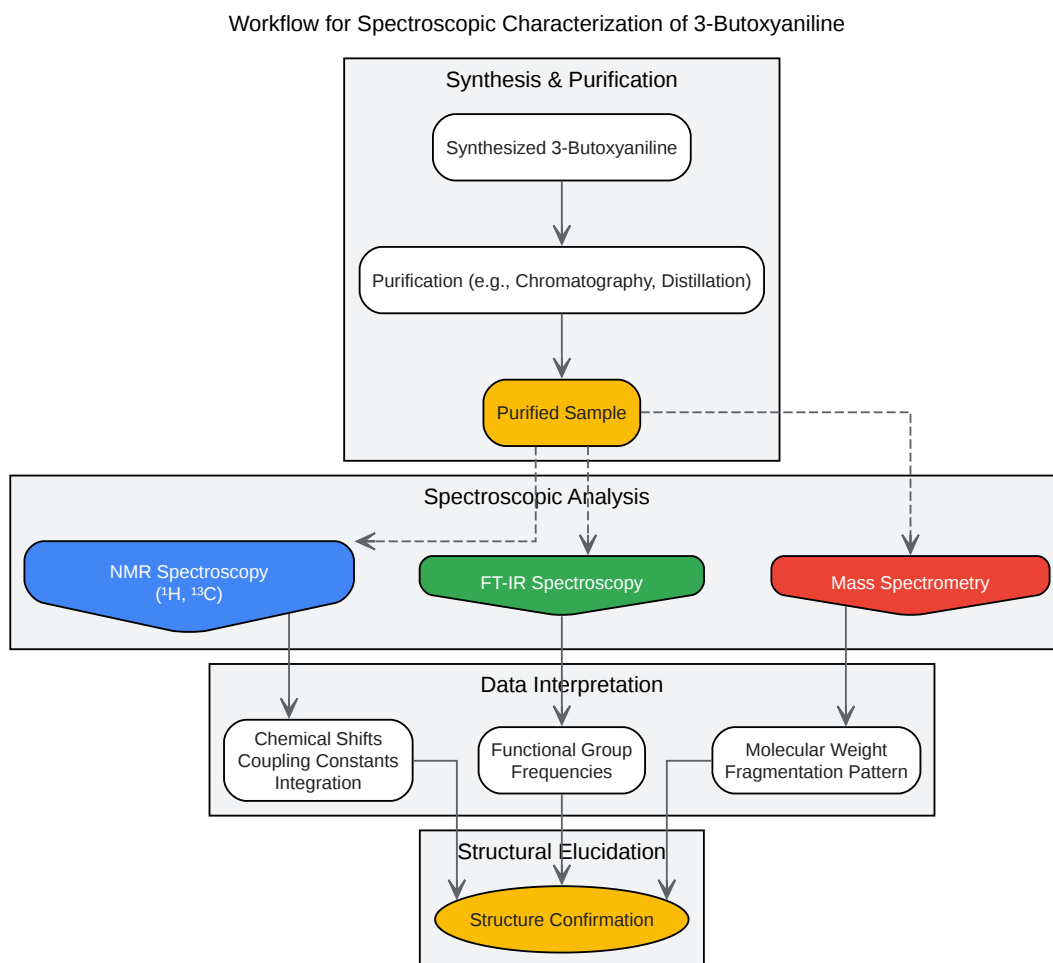
### 3. Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS):
  - Sample Preparation: Prepare a dilute solution of **3-butoxyaniline** (1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.<sup>[1]</sup>
  - Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurements.
  - Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ) using a syringe pump.
  - MS Parameters:
    - Ionization Mode: Positive ion mode.
    - Capillary Voltage: 3-5 kV.
    - Source Temperature: 100-150  $^{\circ}\text{C}$ .

- Mass Range:  $m/z$  50-500.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ( $[M+H]^+$ ) and any significant fragment ions.

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-butoxyaniline**.



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Caption: Spectroscopic Analysis Workflow.



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## References

- 1. benchchem.com [benchchem.com]
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